
2,2'-Bipyrazin
Übersicht
Beschreibung
2,2'-Bipyrazine is a compound that is part of the bipyrazine family, which includes various derivatives with potential applications in materials science and coordination chemistry. The bipyrazine derivatives are known for their ability to form coordination complexes with metals, which can exhibit interesting photophysical properties and can be used in the synthesis of functional materials .
Synthesis Analysis
The synthesis of bipyrazine derivatives can be achieved through various methods. For instance, 2,5-diamino-3,6-dicyanopyrazine, a related compound with fluorescent properties, was synthesized via an oxidative coupling reaction . Another example is the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336, which serves as a building block for antituberculous agents . Additionally, 2-methylpyrazine was synthesized through a catalytic reaction involving ethylene diamine and propylene glycol .
Molecular Structure Analysis
The molecular structure of bipyrazine derivatives can be complex and varies depending on the substitution pattern. For example, the crystal and molecular structure of 2,5-distyrylpyrazine, a photo-polymerizable compound, was determined to be non-planar with a dihedral angle between the pyrazine and benzene rings . The conformational preference and cationic structure of 2-methylpyrazine were studied using VUV-MATI spectroscopy and natural bond orbital analysis, revealing unique structural and dynamical properties .
Chemical Reactions Analysis
Bipyrazine derivatives can participate in various chemical reactions, particularly as ligands in coordination chemistry. For instance, rhenium(I) tricarbonyl complexes containing bipyrazine derivatives exhibit absorption in the visible and ultraviolet regions and show structureless emission at room and low temperatures . The synthesis and characterization of ternary complexes of Eu(III) with heterobiaryl ligands, including bipyrazine derivatives, have been reported, showing strong ligand-centered absorption and intense metal-centered emission .
Physical and Chemical Properties Analysis
The physical and chemical properties of bipyrazine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the supramolecular isomerism and framework flexibility of metal bipyrazolates, which are chemically and thermally stable, have been demonstrated by adsorption measurements and single-crystal diffraction analyses . The inhibitive action of bipyrazolic compounds towards the corrosion of pure iron in acidic media has been studied, showing that these compounds can act as efficient corrosion inhibitors .
Wissenschaftliche Forschungsanwendungen
Neuroprotektives Mittel
2,2’-Bipyrazin-Derivate binden nachweislich an Amyloid-Beta (Aβ)-Proteine, die mit der Alzheimer-Krankheit assoziiert sind. Durch die Bindung an Aβ können diese Verbindungen die Aggregation von Aβ-Proteinen erkennen, ihre Aggregation hemmen und eine neuroprotektive Wirkung ausüben, wodurch potenziell therapeutische Strategien gegen neurodegenerative Krankheiten geboten werden .
Antioxidative Aktivität
Einige Derivate von 2,2’-Bipyrazin weisen eine signifikante antioxidative Aktivität auf. Antioxidantien sind entscheidend bei der Bekämpfung von oxidativem Stress in Zellen, der zu verschiedenen chronischen Krankheiten führen kann. Die antioxidativen Eigenschaften dieser Verbindungen könnten für potenzielle medizinische Anwendungen genutzt werden .
Metallionenchelatoren
3,3’-Diamino-2,2’-bipyrazin, eine verwandte Verbindung, ist als Metallionenchelatbildner bekannt. Chelatoren werden in verschiedenen Bereichen eingesetzt, darunter die Medizin zur Behandlung von Metallvergiftungen, die Landwirtschaft zur Zufuhr essentieller Metalle an Pflanzen und die Industrie zur Entfernung unerwünschter Metallionen .
Liganden in der Übergangsmetallkatalyse
Bipyrazine dienen als Liganden in der Übergangsmetallkatalyse. Diese Liganden können Komplexe mit Metallen bilden und werden in katalytischen Prozessen verwendet, die in der industriellen Chemie für die Synthese verschiedener Chemikalien von grundlegender Bedeutung sind .
Photosensibilisatoren
Im Bereich der photodynamischen Therapie und der Umwandlung von Sonnenenergie werden Bipyrazine als Photosensibilisatoren verwendet. Sie spielen eine Rolle bei der Initiierung chemischer Reaktionen nach Lichtabsorption, was bei Behandlungen entscheidend ist, die lichtinduzierte Reaktionen beinhalten .
Viologene
Bipyrazine werden bei der Synthese von Viologen verwendet, bei denen es sich um quaternäre Ammoniumsalze handelt, die in elektrochromen Geräten, Herbiziden und neuerdings in Redox-Flow-Batterien für Energiespeicherlösungen eingesetzt werden .
Supramolekulare Strukturen
Aufgrund ihrer Fähigkeit, sich mit Metallen und anderen Molekülen zu koordinieren, werden Bipyrazine beim Aufbau supramolekularer Strukturen eingesetzt, die Anwendungen in der Nanotechnologie und Materialwissenschaft haben .
Enantioselektive Katalyse
Chirale 2,2’-Bipyrazin-Liganden wurden für den Einsatz in der enantioselektiven Katalyse entwickelt. Diese Anwendung ist besonders wichtig in der pharmazeutischen Industrie, wo die Herstellung enantiomerenreiner Substanzen entscheidend ist .
Wenn Sie weitere Informationen zu jeder Anwendung benötigen oder spezielle Fragen zu einem dieser Bereiche haben, zögern Sie bitte nicht, zu fragen!
Springer Link<a data-citationid="e29df0fa-c10d-ee54-c461-68593b12d863-38-group" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s11030-023-10651-
Wirkmechanismus
Target of Action
2,2’-Bipyrazine, an organic compound with two pyrazine rings , is primarily used as a ligand in coordination chemistry . It forms complexes with many transition metals, particularly ruthenium . These complexes are used as photocatalysts for various oxidatively induced organic transformations .
Mode of Action
The mode of action of 2,2’-Bipyrazine is primarily through its interaction with ruthenium to form a ruthenium-based homoleptic tris(bipyrazyl) complex . This complex shows impressive 1- and 2-photon absorption, which is significantly higher than other similar compounds Upon exposure to light, they become phototoxic .
Biochemical Pathways
The biochemical pathways affected by 2,2’-Bipyrazine are primarily related to its role as a photocatalyst in oxidatively induced organic transformations . For instance, the ruthenium-based homoleptic tris(bipyrazyl) complex derived from 2,2’-Bipyrazine can promote radical cation mediated Diels–Alder cycloadditions, radical thiol-ene couplings, photooxygenation reactions, and [3+2] cycloaddition reactions .
Result of Action
The result of the action of 2,2’-Bipyrazine is primarily observed in its role as a photocatalyst. When the ruthenium-based homoleptic tris(bipyrazyl) complex derived from 2,2’-Bipyrazine is exposed to light, it becomes phototoxic . This phototoxicity can be used to induce various organic transformations .
Action Environment
The action of 2,2’-Bipyrazine is influenced by environmental factors such as light exposure. The ruthenium-based homoleptic tris(bipyrazyl) complex derived from 2,2’-Bipyrazine is non-toxic in the dark but becomes phototoxic upon exposure to light . This suggests that the efficacy and stability of 2,2’-Bipyrazine and its derived complexes are highly dependent on their light exposure environment.
Safety and Hazards
When handling 2,2’-Bipyrazine, it is advised to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
While specific future directions for 2,2’-Bipyrazine are not detailed in the search results, it’s worth noting that advances in the synthesis of 2,2’-bipyrazines, including both the synthesis of compounds with a given substitution pattern and the development of new methods for assembling the bipyridine core, have been reported .
Eigenschaften
IUPAC Name |
2-pyrazin-2-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-3-11-7(5-9-1)8-6-10-2-4-12-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXNVSIALRDJHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276441 | |
| Record name | 2,2'-Bipyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10199-00-5 | |
| Record name | 2,2'-Bipyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Bipyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for 2,2'-bipyrazine?
A1: 2,2'-Bipyrazine has the molecular formula C8H6N4 and a molecular weight of 158.16 g/mol. Characteristically, it exhibits an intense absorption band in the UV region around 300 nm.
Q2: How does the presence of methyl substituents affect the properties of 2,2'-bipyrazine complexes, specifically in comparison to 2,2'-bipyridine and 2,2'-bipyrimidine derivatives?
A2: Incorporating methyl substituents, as in 5,5'-dimethyl-2,2'-bipyrazine, influences the electrochemical and photophysical properties of its rhenium(I) tricarbonyl complexes. These complexes exhibit characteristics falling between those of 2,2'-bipyridine and 2,2'-bipyrazine complexes, with closer resemblance to the 2,2'-bipyrimidine derivatives. Notably, the methyl substituents induce shielding and deshielding effects on specific ring protons.
Q3: How does 2,2'-bipyrazine, as a constituent ligand in ruthenium(II) complexes, influence the photochemical oxidation of ascorbic acid by molecular oxygen?
A3: The incorporation of 2,2'-bipyrazine in ruthenium(II) complexes like [Ru(2,2'-bipyridine)x(2,2'-bipyrazine)3−x]2+ (x=0–3) significantly impacts their photochemical behavior in the presence of ascorbic acid and molecular oxygen. The excited state of these complexes can be reductively quenched by ascorbate, leading to the generation of hydrogen peroxide. This change in the initiation mechanism, from oxidative quenching by molecular oxygen to reductive quenching by ascorbate, stems from differences in redox potentials between ruthenium complexes with varying 2,2'-bipyrazine substitutions.
Q4: Can you explain the interaction of 2,2'-bipyrazine-containing ruthenium complexes with bromide ions and the subsequent photochemical reactions?
A4: Ruthenium(II) complexes containing 2,2'-bipyrazine, such as [Ru(deeb)(2,2'-bipyrazine)2]2+ (deeb = 4,4'-diethylester-2,2'-bipyridine), exhibit a strong affinity for bromide ions, forming ion pairs in solution. Upon visible light excitation, these complexes facilitate the oxidation of bromide to dibromide (Br2•−) via two distinct pathways: static and dynamic quenching. The static pathway involves direct electron transfer within the ion pair, while the dynamic pathway involves diffusional quenching of the excited state by free bromide. This photochemical process efficiently stores energy for milliseconds and has potential implications for solar energy conversion. ,
Q5: How do ruthenium complexes incorporating 2,2'-bipyrazine contribute to water oxidation catalysis, and what are the mechanistic insights derived from their study?
A5: Ruthenium complexes containing 2,2'-bipyrazine, like [Ru(2,2':6',2''-terpyridine)(2,2'-bipyrazine)(OH2)]2+ (tpy = 2,2':6',2''-terpyridine), demonstrate significant catalytic activity in water oxidation. These catalysts operate through a stepwise mechanism involving multiple proton-coupled electron transfer steps, leading to the formation of high-valent ruthenium-oxo intermediates responsible for O–O bond formation. ,
Q6: Have computational methods been employed to study 2,2'-bipyrazine-containing complexes, and what insights have they provided?
A6: Yes, computational methods such as DFT calculations have been valuable in understanding the electronic structures and properties of 2,2'-bipyrazine complexes. For instance, DFT studies on ruthenium(II) complexes containing 2,2'-bipyrazine and related ligands have provided insights into their molecular geometries, electronic transitions, and redox behavior, aiding in the rationalization of their photophysical and electrochemical properties. ,
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




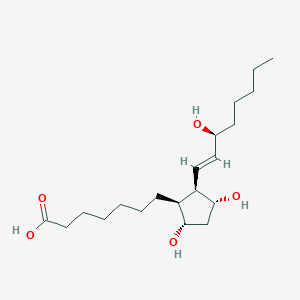


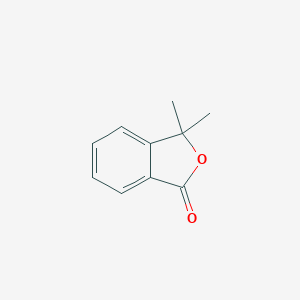
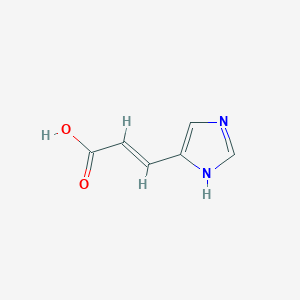
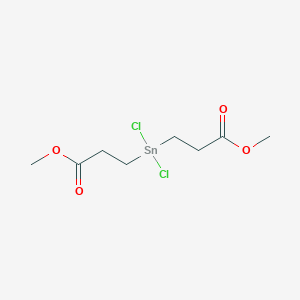
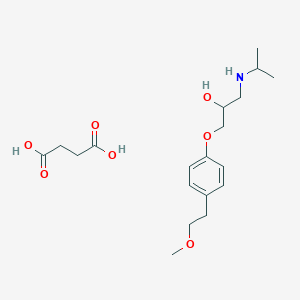
![methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate](/img/structure/B159198.png)




